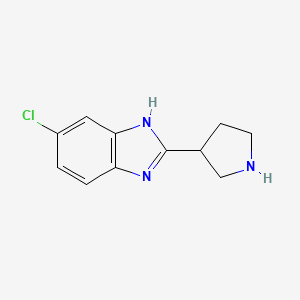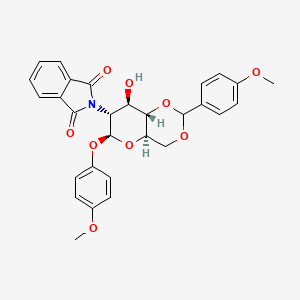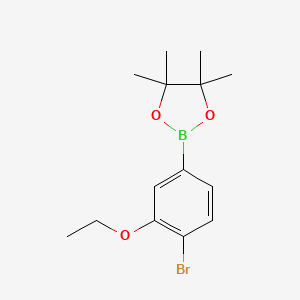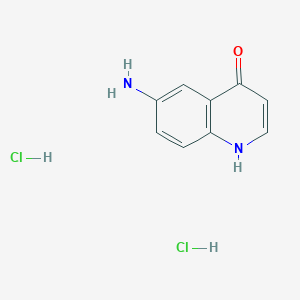
6-Aminoquinolin-4-OL dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminoquinolin-4-OL dihydrochloride is a chemical compound belonging to the class of aminoquinolines This compound is known for its significant role in various scientific research fields, particularly in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoquinolin-4-OL dihydrochloride typically involves the reaction of 6-aminoquinoline with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions: 6-Aminoquinolin-4-OL dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of substituted quinoline compounds .
Scientific Research Applications
6-Aminoquinolin-4-OL dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various quinoline derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research has focused on its potential use in developing new therapeutic agents for diseases such as malaria and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Aminoquinolin-4-OL dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to heme molecules, disrupting the heme detoxification process in parasites such as Plasmodium falciparum, the causative agent of malaria.
Pathways Involved: By inhibiting heme polymerase activity, the compound leads to the accumulation of toxic heme, which ultimately kills the parasite.
Comparison with Similar Compounds
Chloroquine: Another 4-aminoquinoline derivative with antimalarial properties.
Amodiaquine: Similar in structure and function, used as an antimalarial agent.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups, used in the treatment of autoimmune diseases.
Uniqueness: 6-Aminoquinolin-4-OL dihydrochloride is unique due to its specific chemical structure, which allows for distinct interactions with molecular targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C9H10Cl2N2O |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
6-amino-1H-quinolin-4-one;dihydrochloride |
InChI |
InChI=1S/C9H8N2O.2ClH/c10-6-1-2-8-7(5-6)9(12)3-4-11-8;;/h1-5H,10H2,(H,11,12);2*1H |
InChI Key |
VXVDPMHOYDWARQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C=CN2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



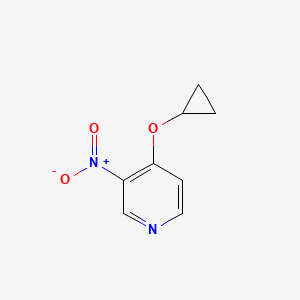
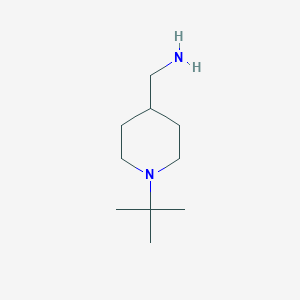


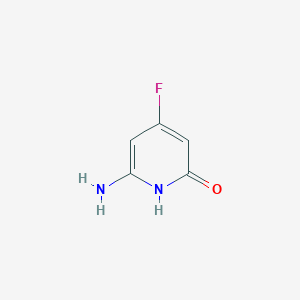
![(3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B14027373.png)

![7-Benzyl-2,4-dichloro-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepine](/img/structure/B14027379.png)
![(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B14027382.png)
